

An In-depth Technical Guide on the Natural Occurrence of Ketohexose Isomers

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Compound of Interest

Compound Name: (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one

Cat. No.: B12412468

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Introduction

The molecule (3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one is the open-chain form of D-fructose, the most common naturally occurring ketohexose.^{[1][2]} Ketohexoses are six-carbon monosaccharides containing a ketone functional group. While D-fructose is ubiquitous in nature, found in fruits, honey, and vegetables, several of its stereoisomers, often termed "rare sugars," are also found in nature, albeit in much smaller quantities.^{[1][3][4]} These isomers, including D-psicose (D-allulose), D-tagatose, and L-sorbose, are gaining significant attention in research and drug development due to their unique physiological properties, such as low caloric value and potential health benefits. This guide provides a comprehensive overview of the natural occurrence of D-fructose and its key isomers, details the experimental protocols for their analysis, and explores their metabolic pathways.

Natural Occurrence and Distribution of Ketohexose Isomers

The natural distribution of ketohexose isomers varies significantly. D-fructose is abundant, whereas its isomers are typically found in trace amounts. The processing of foods, particularly heating, can influence the concentration of certain rare sugars.

D-Fructose: As one of the three most important blood sugars, D-fructose is widespread in nature. It is naturally present in fruits like apples and pears, various vegetables including beets

and onions, and is a major component of honey and sweeteners like high-fructose corn syrup.

D-Psicose (D-Allulose): A C-3 epimer of D-fructose, D-psicose is found in small quantities in wheat, figs, raisins, maple syrup, and molasses. Its presence has been noted in commercially processed carbohydrate mixtures and can be formed during the heating of high-sugar food products.

D-Tagatose: This isomer is a C-4 epimer of D-fructose and occurs naturally in the gum of the tropical tree *Sterculia setigera*. It is also found in small amounts in some fruits, lichens, mosses, and heated dairy products like sterilized milk and yogurt.

L-Sorbose: The naturally occurring configuration of sorbose is L-sorbose. It is found in small quantities in fruits such as apples and grapes. Industrially, it is a crucial intermediate in the production of Vitamin C (ascorbic acid), typically produced via fermentation of D-sorbitol.

Other Isomers: D-Sorbose has been reported in the plant *Sparganium stoloniferum*. L-isomers, apart from L-sorbose, are exceptionally rare in nature.

Data Presentation: Quantitative Occurrence of Ketohehexose Isomers

The following table summarizes the quantitative data on the natural occurrence of D-fructose and its key isomers in various sources. Data for rare sugars is often limited and can vary based on the processing method and analytical technique used.

Ketohexose Isomer	Natural Source	Concentration Range	Reference
D-Fructose	Apples	~7.4 g / cup	
Pears	~11.4 g / medium fruit		
Honey	~40.9 g / 100 g		
Agave Nectar	~3.4 g / tsp		
D-Psicose (Allulose)	Raisins	0.38 mg/g	
Dried Figs	0.29 mg/g		
Worcester Sauce	130.6 mg / 100 g		
Corn-based Snack	0.5 - 96.7 mg / 100 g		
D-Tagatose	Sterilized Cow's Milk	2 to 800 ppm	
Milk Powder	2 to 800 ppm		
L-Sorbose	Fruits (general)	Small amounts	

Experimental Protocols for Analysis

The accurate quantification of ketohexose isomers in complex matrices like food requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

This protocol is a general guideline for extracting sugars from food products like fruits or baked goods.

- **Homogenization:** Weigh a representative portion of the sample (e.g., 5 g). Homogenize the sample with a solvent, typically a mixture of ethanol and water or just ultrapure water (e.g., 30 mL), to facilitate sugar extraction.
- **Extraction:** Use ultrasonic treatment (e.g., at 20°C for 30 minutes) to enhance the extraction efficiency.
- **Clarification:** Centrifuge the resulting suspension to pellet solid debris.

- Purification (SPE): Clean up the supernatant using a Solid Phase Extraction (SPE) cartridge, such as a C18 Sep-Pak, to remove interfering compounds like lipids and pigments.
- Filtration: Filter the final extract through a 0.45 μm filter before injection into the HPLC system.

HPLC coupled with a suitable detector is the gold standard for sugar analysis.

- Chromatographic System: High-Performance Liquid Chromatography system.
- Column: A specialized column for sugar analysis is required. Common choices include:
 - Amine-bonded silica columns (e.g., for general mono- and disaccharide analysis).
 - Ligand-exchange columns (e.g., gel permeation column in ligand exchange mode).
 - Hydrophilic Interaction Liquid Chromatography (HILIC) columns.
 - High-Performance Anion-Exchange Chromatography (HPAEC) columns (especially for underivatized carbohydrates).
- Mobile Phase: The mobile phase is highly dependent on the column. A common mobile phase for amine columns is an isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). For HPAEC, a gradient of sodium hydroxide and sodium acetate is often used.
- Detector:
 - Refractive Index (RI) Detector: A universal detector for carbohydrates, but less sensitive.
 - Pulsed Amperometric Detector (PAD): Offers high sensitivity for underivatized carbohydrates and is often used with HPAEC.
 - Evaporative Light Scattering Detector (ELSD) or Corona Charged Aerosol Detector (CAD): Universal detectors that are more sensitive than RI.
- Quantification: Create a calibration curve using certified standards of the target ketohexose isomers. The concentration in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve.

Seliwanoff's test is a colorimetric method used to differentiate ketoses from aldoses. While not quantitative, it serves as a rapid qualitative test.

- **Reagent Preparation:** The reagent consists of resorcinol dissolved in concentrated hydrochloric acid.
- **Procedure:** Add a small amount of the sample to the Seliwanoff's reagent in a test tube.
- **Heating:** Heat the mixture in a boiling water bath.
- **Observation:** The formation of a cherry-red colored complex within a short time (1-2 minutes) indicates the presence of a ketose. Aldoses react much slower, producing a faint pink color.

Signaling and Metabolic Pathways

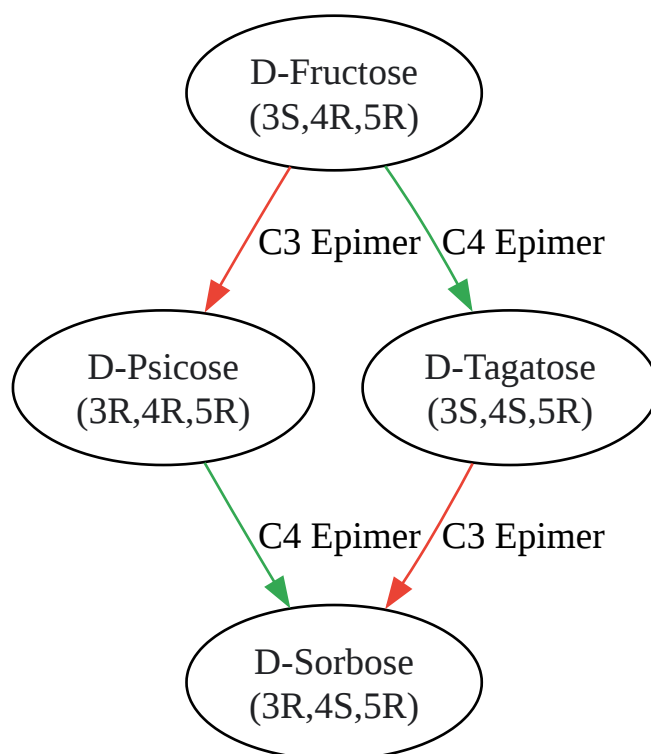
The metabolic fates of D-fructose and its rare isomers differ significantly, which underlies their distinct physiological effects.

D-Fructose Metabolism: D-fructose is primarily metabolized in the liver via the fructolysis pathway, which does not require insulin for cellular uptake. It is first phosphorylated to fructose-1-phosphate, which is then cleaved into two three-carbon molecules that can enter glycolysis or be used for gluconeogenesis or lipid synthesis.

D-Tagatose Metabolism: Only about 20-25% of ingested D-tagatose is absorbed in the small intestine. The absorbed portion is metabolized in the liver in a pathway similar to fructose, involving phosphorylation to tagatose-1-phosphate. A significant portion passes to the large intestine, where it is fermented by gut microbiota. Some bacteria metabolize galactose via the tagatose-6-phosphate pathway, where galactose-6-phosphate is converted to tagatose-6-phosphate and then to tagatose-1,6-bisphosphate before entering glycolysis.

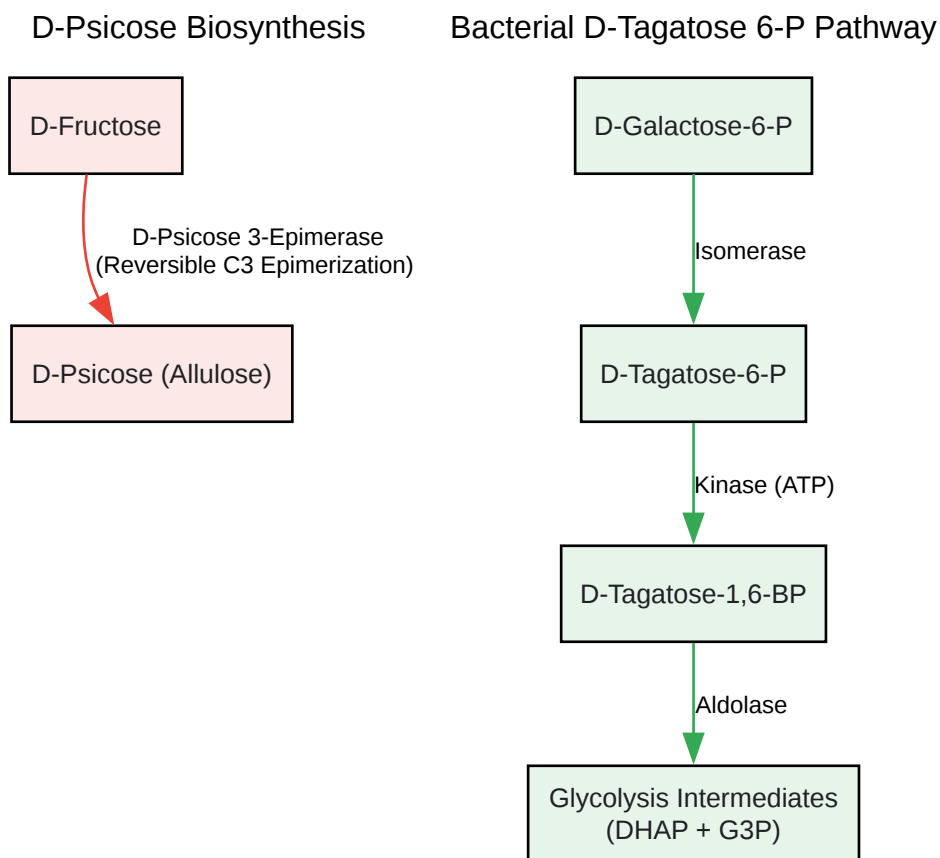
D-Psicose (Allulose) Biosynthesis: D-psicose is not typically metabolized by humans, contributing to its near-zero caloric value. Its production for commercial use is achieved through the enzymatic epimerization of D-fructose at the C-3 position. This bioconversion is catalyzed by enzymes such as D-psicose 3-epimerase or D-tagatose 3-epimerase.

Mandatory Visualizations



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Caption: Standard workflow for the extraction and quantification of ketohexoses from food matrices.



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